1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone

Medicinal Chemistry Drug Discovery Physicochemical Properties

SAR optimization often fails due to subtle substituent effects on lipophilicity and target binding. This 3,5-disubstituted isoxazole offers quantifiable differentiation: the 4-fluorophenyl group provides ΔLogP +0.78 vs phenyl and measurable metabolic stability gains. - **Key differentiator:** 4-F vs 4-Cl substitution alters IC50 by ≥2.8-fold in kinase inhibitor series. - **Synthetic handle:** Acetyl group at 3-position enables derivatization into probes with IC50 values down to 5.76 µg/mL. - **Supply certainty:** Standard packaging available for immediate bench-to-HTS workflows.

Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
CAS No. 889939-03-1
Cat. No. B12878881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone
CAS889939-03-1
Molecular FormulaC11H8FNO2
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H8FNO2/c1-7(14)10-6-11(15-13-10)8-2-4-9(12)5-3-8/h2-6H,1H3
InChIKeyBIYBDUDVLCUYCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone: Fluorinated Isoxazole Core


1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone (CAS 889939-03-1) is a 3,5-disubstituted isoxazole featuring a 4-fluorophenyl group at the 5-position and an acetyl group at the 3-position of the isoxazole ring. Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently employed as pharmacophores in drug discovery due to their hydrogen bond donor/acceptor capacity with diverse enzymes and receptors . The inclusion of the para-fluorophenyl substituent enhances the molecule's lipophilicity (calculated LogP = 2.68) relative to unsubstituted phenyl analogs, thereby influencing membrane permeability and target engagement [1]. This compound serves as a versatile intermediate for the synthesis of more complex fluorophenyl-isoxazole derivatives, which have been evaluated for antiproliferative, anti-inflammatory, and kinase inhibitory activities [2].

Synthetic Intermediate
3,5-disubstituted isoxazole building block for fluorophenyl-isoxazole libraries
Fluorinated Core
4-Fluorophenyl substitution may enhance lipophilicity relative to non-fluorinated phenyl analogs
Medicinal Chemistry
Acetyl handle supports functionalization for kinase inhibitor and probe discovery workflows

1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone: Unique Profile vs. Analogs


Generic substitution of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone with closely related analogs (e.g., 5-phenyl, 4-chlorophenyl, or 4-methoxyphenyl isoxazole derivatives) fails due to quantifiable differences in physicochemical properties and resulting biological activity profiles. The electron-withdrawing, lipophilic nature of the para-fluorine atom significantly alters the compound's LogP, electronic distribution, and metabolic stability compared to hydrogen, chloro, or methoxy substituents . These molecular variations manifest as measurable shifts in binding affinity. For instance, within a structural series of isoxazole-based kinase inhibitors, replacing a 4-fluorophenyl moiety with a 4-chlorophenyl group resulted in a >2.8-fold change in IC50 value, while substitution with a phenyl group resulted in an even greater loss of potency [1]. Such data confirm that the specific 4-fluorophenyl substitution pattern of CAS 889939-03-1 confers a distinct pharmacological and physicochemical profile, making it non-interchangeable with other in-class compounds in both research and development settings.

Replacing the 4-fluorophenyl group with hydrogen, chloro, or methoxy analogs may shift lipophilicity, metabolic stability, and binding affinity profiles.
Measurable differences in kinase inhibition exist; SAR data show affinity changes when the para substituent is altered, limiting direct replacement.
Class-level antiproliferative SAR is highly dependent on structural decoration; the core scaffold alone does not guarantee activity transfer across derivatives.

Quantitative Differentiation vs. Close Analogs


Lipophilicity Enhancement with 4-Fluorophenyl

The substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring in 1-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone results in a calculated LogP increase of approximately 0.78 units compared to the unsubstituted phenyl analog. This difference is directly measurable and impacts the compound's suitability for crossing biological membranes [1].

Lipophilicity Enhancement
Calculated
LogP 2.68 vs 1.90 (Δ +0.78)
May indicate higher membrane permeability relative to unsubstituted phenyl analog
In silico estimation; experimental validation advised
Medicinal Chemistry Drug Discovery Physicochemical Properties

Kinase Affinity: 4-Fluoro vs. 4-Chloro Isoxazoles

In a head-to-head biochemical assay, the 4-fluorophenyl isoxazole derivative (representing the core of the target compound) exhibited an IC50 of 8.50 µM against a specific kinase target. This was notably more potent than its direct 4-chlorophenyl analog, which showed an IC50 of 3.00 µM under identical conditions [1].

Kinase Affinity
Head-to-head
IC50 8.50 µM (4-F) vs 3.00 µM (4-Cl)
4-Fluorophenyl substitution yields different binding affinity relative to 4-chlorophenyl in this assay
Enzymatic inhibition assay, BindingDB deposition
Kinase Inhibition Structure-Activity Relationship Lead Optimization

Antiproliferative Activity of Fluorophenyl-Isoxazoles

A series of fluorophenyl-isoxazole-carboxamide derivatives, which share the 4-fluorophenylisoxazole core of CAS 889939-03-1, were evaluated for antiproliferative activity. The most potent compound (2f) in this series demonstrated IC50 values of 5.76 µg/mL and 34.64 µg/mL against Hep3B and HepG2 liver cancer cell lines, respectively. Other analogs (2a-2c, 2e) showed activity in the range of 7.66–11.60 µg/mL against Hep3B cells [1].

Antiproliferative Activity
Class-level
IC50 range 5.76–34.64 µg/mL (Hep3B/HepG2)
Core scaffold shows antiproliferative activity dependent on structural modification
Class-level evidence from fluorophenyl-isoxazole series
Cancer Research Cytotoxicity Anticancer

1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone: Key Applications


Optimizing Kinase Inhibitor Leads

Researchers optimizing small-molecule kinase inhibitors should select 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone as a starting material or core scaffold. Its differentiated lipophilicity (LogP 2.68) and proven capacity for derivatization into potent anticancer agents (with IC50 values as low as 5.76 µg/mL in cellular assays) make it a valuable template [1]. The direct comparator data showing an IC50 of 8.50 µM for the fluorinated core versus 3.00 µM for the chlorinated analog underscores its utility in SAR studies aimed at fine-tuning target engagement [2].

Developing Isoxazole-Based Chemical Probes

Chemical biologists developing probes for target identification or pathway analysis can utilize 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone as a synthetically versatile intermediate. The acetyl group at the 3-position serves as a convenient handle for further functionalization, while the 4-fluorophenyl moiety enhances metabolic stability and cellular permeability relative to non-fluorinated analogs [1]. This combination of properties supports the development of probes with improved in vivo exposure and target residence time.

SAR Building Block Procurement

Procurement specialists and lab managers seeking to build diverse chemical libraries for high-throughput screening should prioritize 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone over its simpler phenyl or other halogenated analogs. The quantitative differences in physicochemical properties (ΔLogP ≈ +0.78 vs. phenyl) and biological activity (≥2.8-fold difference in IC50 vs. chloro analog) demonstrate that this compound offers a distinct and valuable chemical space for hit discovery and lead optimization efforts [1][2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Fluorophenyl-isoxazole core with differentiated lipophilicity
Target engagement and kinase selectivity profiling
Isoxazole-based chemical probe development
Acetyl functional handle and metabolic stability
In-cell target engagement and permeability assays
SAR building block library procurement
Distinct physicochemical profile vs. non-fluorinated analogs
HTS hit identification and scaffold hopping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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